molecular formula C22H28N6O5 B10939346 Ethyl 4-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-YL]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate

Ethyl 4-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-YL]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate

Cat. No.: B10939346
M. Wt: 456.5 g/mol
InChI Key: JALRVEXQJJWOQU-UHFFFAOYSA-N
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Description

Ethyl 4-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-YL]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate is a complex organic compound that features a unique structure combining adamantane, pyrazole, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-YL]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate typically involves multiple steps:

    Formation of the Adamantyl-Pyrazole Intermediate: The initial step involves the reaction of 1-adamantylamine with 4-nitro-1H-pyrazole-3-carboxylic acid under dehydrating conditions to form the adamantyl-pyrazole intermediate.

    Esterification: The intermediate is then esterified with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester.

    Coupling Reaction: The final step involves the coupling of the ester with 1-ethyl-1H-pyrazole-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo oxidation reactions, potentially forming nitroso or other oxidized derivatives.

    Reduction: The nitro group can also be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of halogen or sulfonyl groups on the pyrazole ring.

Scientific Research Applications

Ethyl 4-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-YL]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The adamantane moiety imparts rigidity and stability, making the compound useful in the development of advanced materials.

    Catalysis: The compound can serve as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.

    Biological Studies: Its potential bioactivity can be explored in various biological assays to understand its effects on cellular processes.

Mechanism of Action

The mechanism of action of Ethyl 4-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-YL]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the nitro and pyrazole groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Adamantyl)-3-(4-nitrophenyl)urea: Similar in having an adamantane and nitro group but differs in the urea linkage.

    4-(1-Adamantyl)-1H-pyrazole-3-carboxylic acid: Shares the adamantane and pyrazole structure but lacks the nitro group and ester functionality.

    1-(1-Adamantyl)-4-nitrobenzene: Contains the adamantane and nitro group but lacks the pyrazole ring.

Uniqueness

Ethyl 4-({[1-(1-adamantyl)-4-nitro-1H-pyrazol-3-YL]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate is unique due to its combination of adamantane, pyrazole, and nitro groups, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not possible with simpler analogs.

Properties

Molecular Formula

C22H28N6O5

Molecular Weight

456.5 g/mol

IUPAC Name

ethyl 4-[[1-(1-adamantyl)-4-nitropyrazole-3-carbonyl]amino]-1-ethylpyrazole-3-carboxylate

InChI

InChI=1S/C22H28N6O5/c1-3-26-11-16(18(24-26)21(30)33-4-2)23-20(29)19-17(28(31)32)12-27(25-19)22-8-13-5-14(9-22)7-15(6-13)10-22/h11-15H,3-10H2,1-2H3,(H,23,29)

InChI Key

JALRVEXQJJWOQU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OCC)NC(=O)C2=NN(C=C2[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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